![molecular formula C18H23N3O3S B2629242 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine CAS No. 338981-93-4](/img/structure/B2629242.png)

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

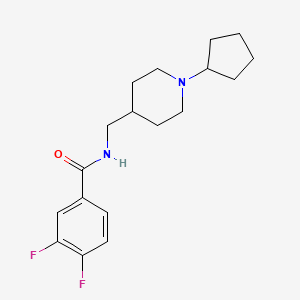

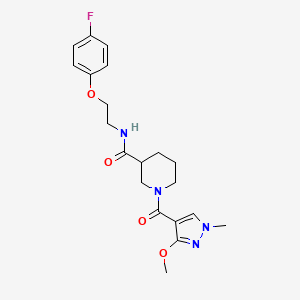

The synthesis of piperazine derivatives, such as 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine is complex, involving multiple functional groups . The molecule includes a sulfinyl group attached to a piperazine ring, which is further substituted with a 2,4-dimethoxy-3-methylphenyl group and a 2-pyridinyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine include its molecular weight, which is 361.46. Other properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives Arylpiperazine derivatives, including compounds similar to 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine, are noted for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, primarily through CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and their extensive distribution in tissues, including the brain. However, the roles of these metabolites, particularly in the context of their uncontrolled use as amphetamine-like designer drugs, are not fully explored. The variability in the metabolite-to-parent drug ratios among individuals suggests a significant individual variability in the expression and activity of the enzymes involved, CYP3A4 and CYP2D6 (Caccia, 2007).

Synthesis and Evaluation of Ligands for D2-like Receptors Arylcycloalkylamines, which include phenyl piperidines and piperazines, are pivotal pharmacophoric groups in several antipsychotic agents. The arylalkyl substituents have been observed to enhance the potency and selectivity of binding affinity at D2-like receptors. However, the specific effects of the arylalkyl moieties on the composite structure responsible for selectivity and potency at these receptors are not entirely predictable (Sikazwe et al., 2009).

Therapeutic Applications of Piperazine Derivatives Piperazine and its derivatives are prominent in the design of a wide range of drugs, including those with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. These modifications can greatly impact the pharmacokinetic and pharmacodynamic characteristics of the molecules (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Derivatives Piperazine, as a core structure, is crucial in a myriad of drugs with diverse pharmacological activities. Recent studies emphasize the significant role of piperazine-based compounds, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing valuable insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name |

1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14-15(23-2)7-8-16(18(14)24-3)25(22)21-12-10-20(11-13-21)17-6-4-5-9-19-17/h4-9H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFMJIMTBECKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629163.png)

![7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2629164.png)

![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)

![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)